Aminopromazine

Description

Properties

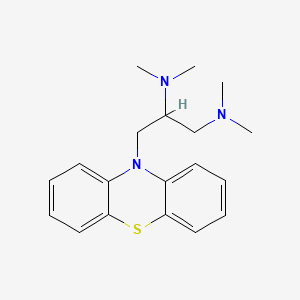

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQNFFLGIYEXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861592 | |

| Record name | Aminopromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-37-7 | |

| Record name | N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopromazine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminopromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Aminopromazine on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopromazine, a phenothiazine (B1677639) derivative, exerts a complex and multifactorial influence on smooth muscle physiology. Its mechanism of action is not attributable to a single pathway but rather to a constellation of interactions with various cell surface receptors and ion channels. This technical guide delineates the current understanding of this compound's effects on smooth muscle, drawing upon its established receptor binding profile and the known physiological consequences of these interactions. The primary mechanisms involve the antagonism of muscarinic, histaminic, and adrenergic receptors, coupled with a direct inhibitory effect on calcium influx through L-type calcium channels. This document provides a comprehensive overview of the pertinent signaling pathways, quantitative binding data, and detailed experimental protocols to facilitate further research and drug development in this area.

Introduction

Smooth muscle function is critical for the regulation of a myriad of physiological processes, including blood pressure, airway resistance, and gastrointestinal motility. The contractile state of smooth muscle is tightly controlled by a complex interplay of neurotransmitters, hormones, and autacoids acting on specific receptors and ion channels. This compound, a less-studied member of the phenothiazine class of drugs, modulates smooth muscle tone through its broad pharmacological profile. Understanding its precise mechanism of action is essential for defining its therapeutic potential and side-effect profile. This guide synthesizes the available data to present a cohesive model of this compound's action on smooth muscle.

Receptor Binding Profile of this compound and Related Phenothiazines

The pharmacological actions of this compound are largely dictated by its affinity for a range of neurotransmitter receptors. While comprehensive binding data for this compound itself is limited, the profiles of the closely related and extensively studied phenothiazines, promazine (B1679182) and chlorpromazine (B137089), provide significant insights. The primary targets relevant to smooth muscle function are muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-adrenergic receptors.

Quantitative Binding Data

The binding affinities (Ki) of promazine and chlorpromazine for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Promazine Ki (nM) | Chlorpromazine Ki (nM) | Reference |

| Muscarinic Receptors | |||

| Muscarinic M1 | 13 | 10 | [1] |

| Muscarinic M2 | 40 | 29 | [1] |

| Muscarinic M3 | 52 | 19 | [1] |

| Muscarinic M4 | 21 | 18 | [1] |

| Muscarinic M5 | 16 | 13 | [1] |

| Histamine Receptors | |||

| Histamine H1 | 4 | 0.8 | [1][2] |

| Adrenergic Receptors | |||

| Alpha-1A | 1.8 | 0.6 | [3] |

| Alpha-2A | 260 | 120 | [3] |

| Dopamine Receptors | |||

| Dopamine D2 | 160 | 1.1 | [4][5] |

| Serotonin Receptors | |||

| 5-HT2A | 3.2 | 1.6 | [3][6] |

Note: Data is compiled from various sources and databases. Ki values can vary between studies due to different experimental conditions.[7]

Mechanisms of Action on Smooth Muscle

The diverse receptor antagonism of this compound translates into multiple downstream effects on smooth muscle cells. The predominant mechanisms leading to smooth muscle relaxation are anticholinergic, antihistaminic, and alpha-adrenergic blocking effects, supplemented by direct calcium channel blockade.

Anticholinergic (Antimuscarinic) Effects

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] In many smooth muscle tissues, particularly in the bronchi, gastrointestinal tract, and bladder, parasympathetic stimulation via acetylcholine binding to M3 receptors is a primary driver of contraction.[8][9] By blocking these receptors, this compound inhibits acetylcholine-induced smooth muscle contraction, leading to relaxation.[10]

Acetylcholine binding to M3 receptors on smooth muscle cells activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. This compound's antagonism at the M3 receptor aborts this entire cascade.

Antihistaminic Effects

This compound is a potent antagonist of the histamine H1 receptor.[1] Histamine can cause contraction of smooth muscle in the bronchi and gut via H1 receptors.[2] By blocking these receptors, this compound can antagonize histamine-induced bronchoconstriction and intestinal spasm. The signaling pathway for H1 receptors is similar to that of M3 receptors, involving the Gq/11-PLC-IP3-Ca2+ cascade.

Alpha-Adrenergic Blockade

Phenothiazines, including this compound, are known antagonists of alpha-1 adrenergic receptors.[3] In vascular smooth muscle, norepinephrine (B1679862) released from sympathetic nerves binds to alpha-1 receptors, leading to vasoconstriction and an increase in blood pressure. This compound's blockade of these receptors inhibits this vasoconstrictive effect, resulting in vasodilation and a potential drop in blood pressure. The signaling pathway for alpha-1 adrenergic receptors also utilizes the Gq/11-PLC-IP3-Ca2+ pathway.

Calcium Channel Blockade

Independent of its receptor-antagonist properties, evidence from related compounds like chlorpromazine suggests that phenothiazines can directly block L-type voltage-gated calcium channels.[11][12] These channels are crucial for the influx of extracellular calcium, which is a primary trigger for contraction in many types of smooth muscle, especially vascular smooth muscle.[13][14] This direct calcium channel antagonism is a significant contributor to the vasorelaxant effects of these drugs.

Depolarization of the smooth muscle cell membrane opens L-type calcium channels, allowing an influx of extracellular Ca2+. This influx, in addition to Ca2+ released from the sarcoplasmic reticulum, raises intracellular Ca2+ levels, leading to contraction as described above. This compound physically obstructs these channels, reducing Ca2+ influx and thereby promoting relaxation.

Potential for Phosphodiesterase (PDE) Inhibition

Some drugs that cause smooth muscle relaxation act by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP).[15][16] An increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates and inactivates MLCK, thereby promoting relaxation. While there is no direct evidence to suggest that this compound is a significant PDE inhibitor, this remains a theoretical possibility that could contribute to its overall smooth muscle relaxant effects.

Experimental Protocols

To further elucidate the mechanism of action of this compound on smooth muscle, the following experimental protocols are recommended.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., muscarinic M3).

Objective: To quantify the affinity of this compound for the human M3 muscarinic receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human M3 receptor.

-

Radioligand: [3H]-4-DAMP (a high-affinity M3 antagonist).

-

Non-specific Binding Control: Atropine (10 µM).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Glass Fiber Filters .

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]-4-DAMP (typically at its Kd concentration), and varying concentrations of this compound or the non-specific binding control.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Isolated Smooth Muscle Tissue Bath Assay

This protocol assesses the functional effect of this compound on smooth muscle contractility.

Objective: To determine the effect of this compound on agonist-induced contraction of isolated guinea pig ileum.

Materials:

-

Tissue: Freshly isolated segments of guinea pig ileum.

-

Organ Bath System: With temperature control (37°C), aeration (95% O2 / 5% CO2), and an isometric force transducer.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution.

-

Contractile Agonist: Acetylcholine or histamine.

-

Test Compound: this compound hydrochloride.

Procedure:

-

Mount a 2-3 cm segment of guinea pig ileum in the organ bath containing PSS, maintained at 37°C and aerated.

-

Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

-

Record baseline contractile activity.

-

Generate a cumulative concentration-response curve for the contractile agonist (e.g., acetylcholine).

-

Wash the tissue thoroughly and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for 20-30 minutes.

-

In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 5-7 with increasing concentrations of this compound.

Data Analysis:

-

Measure the peak tension generated at each agonist concentration in the absence and presence of this compound.

-

Plot the contractile response (as a percentage of the maximum response to the agonist alone) against the log concentration of the agonist.

-

Analyze the rightward shift of the concentration-response curve caused by this compound to determine if the antagonism is competitive (parallel shift with no change in maximum response) or non-competitive (depressed maximum response).

-

Calculate the pA2 value (Schild analysis) for a quantitative measure of antagonist potency if the antagonism is competitive.

Conclusion

The mechanism of action of this compound on smooth muscle is multifaceted, arising from its promiscuous binding to several key receptors that regulate smooth muscle tone. The primary effects leading to smooth muscle relaxation are its potent antagonism of muscarinic M3, histamine H1, and alpha-1 adrenergic receptors, which inhibits agonist-induced contractions. This receptor-mediated action is significantly augmented by a direct blockade of L-type voltage-gated calcium channels, which reduces the influx of extracellular calcium necessary for contraction. While a role for phosphodiesterase inhibition is mechanistically plausible, it remains speculative without direct experimental evidence. The provided experimental protocols offer a framework for future studies to further quantify the potency of this compound at these various targets and to fully delineate its complex pharmacological profile on smooth muscle. This detailed understanding is paramount for the rational development of novel therapeutics targeting smooth muscle disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Levomepromazine receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 9. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 11. Direct inhibitory effect of chlorpromazine on smooth muscle of the porcine pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent blocking action of chlorpromazine on two types of calcium channels in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

Phenotypic Effects of Aminopromazine in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine, a phenothiazine (B1677639) derivative, belongs to a class of compounds historically utilized for their antipsychotic properties. Emerging research, however, has unveiled a broader spectrum of biological activities for phenothiazines, including potent anti-cancer effects.[1][2][3] This technical guide provides an in-depth overview of the known and extrapolated phenotypic effects of this compound in cell culture, drawing from studies on this compound and its close structural analogs like chlorpromazine (B137089). The guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its cellular mechanisms, alongside detailed protocols for investigating its effects.

Phenothiazines exert their biological effects through a multi-targeted approach, primarily known for their antagonism of dopamine (B1211576) receptors.[1] However, their influence extends to a variety of cellular processes critical to cell fate, including viability, apoptosis, and cell cycle progression, through the modulation of key signaling pathways.[2][3]

Data Presentation: Cytotoxicity of Phenothiazine Derivatives

While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic effects of structurally related phenothiazine compounds across various cancer cell lines, providing a quantitative reference for their anti-proliferative potential.

| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) |

| Trifluoperazine | PC-3 (Prostate) | 6.67[1] |

| Trifluoperazine | Ca922 (Oral) | 14[1] |

| A4 (Trifluoperazine derivative) | Ca922 (Oral) | 4.9[1] |

| DPT-1 (Diazaphenothiazine) | A549 (Lung) | 1.526 ± 0.004[1] |

| DPT-2 (Diquinothiazine) | A549 (Lung) | 3.447 ± 0.054[1] |

| PP (PEGylated phenothiazine) | HeLa (Cervical) | 229.1[1] |

Core Phenotypic Effects in Cell Culture

Cell Viability and Proliferation

This compound and its analogs consistently demonstrate an inhibitory effect on the viability and proliferation of cancer cells in vitro.[2] This is a dose-dependent effect, leading to a reduction in the number of viable cells over time. The primary mechanism for this reduction is often attributed to the induction of programmed cell death, or apoptosis, although apoptosis-independent mechanisms have also been observed.[4][5]

Induction of Apoptosis

A hallmark of phenothiazine action in cancer cells is the induction of apoptosis.[3][6] This is a regulated process of cell death characterized by a series of biochemical events, including the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Specifically, the activation of caspase-3 is a key event in the apoptotic cascade.[6] Studies on related compounds suggest that this process is often mediated through the mitochondrial pathway, involving changes in mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.[4]

Cell Cycle Arrest

Phenothiazines have been shown to interfere with the normal progression of the cell cycle.[7] In particular, chlorpromazine has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting a disruption of mitotic processes.[8] This can lead to aberrant mitosis and the formation of hyperdiploid cells, ultimately contributing to cell death.[4][5]

Signaling Pathways Modulated by this compound

The phenotypic effects of this compound are a consequence of its interaction with multiple intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[9] Phenothiazines have been shown to modulate this pathway, and in some contexts, inhibit its pro-survival signals, thereby sensitizing cancer cells to apoptosis.[6][9]

PKC/NOX Signaling Pathway

The Protein Kinase C (PKC)/NADPH Oxidase (NOX) pathway is involved in the production of reactive oxygen species (ROS).[10] Dysregulation of this pathway can lead to oxidative stress and contribute to cellular damage. Some phenothiazines are known to influence this pathway, which can have context-dependent effects on cell survival.[10]

STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a transcription factor that plays a crucial role in cell proliferation and survival, particularly in hematopoietic cells.[11] Aberrant STAT5 activation is a hallmark of several cancers. Chlorpromazine has been shown to suppress STAT5 signaling, suggesting a potential mechanism for its anti-leukemic activity.[12][13][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the phenotypic effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Treated and untreated cell pellets

-

96-well plate (black, clear bottom for fluorescent assays)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorometric or Ac-DEVD-pNA for colorimetric)

-

Assay buffer

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a suitable cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate.

-

Substrate Addition: Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA).

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Harvest cells after this compound treatment.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

-

Conclusion

This compound, as a member of the phenothiazine class, exhibits a range of phenotypic effects in cell culture that are of significant interest to cancer researchers and drug development professionals. Its ability to reduce cell viability, induce apoptosis, and cause cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and STAT5, underscores its potential as a repurposed therapeutic agent. While more research is needed to delineate the specific quantitative effects and detailed molecular mechanisms of this compound itself, the information gathered from its structural analogs provides a strong foundation for future investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore the in vitro effects of this compound and further elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cell cycle related phenothiazine effects on adriamycin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 9. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxide generation by p47phox-Src activation of Nox2 has a key role in protein kinase C-induced arterial smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells | CoLab [colab.ws]

- 15. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Aminopromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopromazine is a phenothiazine (B1677639) derivative, a class of compounds known for their diverse pharmacological effects, including antispasmodic and neuroleptic properties. As a member of the phenothiazine family, its mechanism of action is characterized by a broad-spectrum antagonism of various neurotransmitter receptors. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, drawing upon data from structurally related phenothiazines like promazine (B1679182) and chlorpromazine (B137089) to construct a comprehensive profile. This document details its interactions with key central nervous system receptors, the subsequent signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

The primary mechanism of action for this compound, like other phenothiazines, is the competitive antagonism of a wide range of neurotransmitter receptors. This promiscuous binding profile is responsible for both its therapeutic effects and potential side effects. The key receptor families targeted by this compound and its analogs include:

-

Dopamine (B1211576) Receptors: Primarily antagonism of the D2-like family of dopamine receptors (D2, D3, and D4). Blockade of these receptors in the mesolimbic pathway is believed to be the principal mechanism for the antipsychotic effects of many phenothiazines.

-

Serotonin (B10506) Receptors: Antagonism at various serotonin (5-HT) receptor subtypes, particularly 5-HT2A and 5-HT2C, is a common feature of phenothiazines and contributes to their overall pharmacological profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 antagonism.

-

Histamine (B1213489) Receptors: High-affinity antagonism of the histamine H1 receptor is a hallmark of this drug class and is responsible for their sedative effects.

-

Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

-

Muscarinic Acetylcholine Receptors: Antagonism of muscarinic receptors contributes to anticholinergic side effects, such as dry mouth, blurred vision, and constipation.

Pharmacodynamic Profile: Receptor Binding Affinities

While specific quantitative binding data for this compound is not extensively available in the public domain, the following tables summarize the receptor binding affinities (Ki, in nM) for the closely related and structurally similar phenothiazine compounds, promazine and chlorpromazine. A lower Ki value indicates a higher binding affinity. This data provides a strong indication of the likely receptor binding profile of this compound.

Table 1: Dopamine Receptor Binding Affinities of Related Phenothiazines

| Receptor Subtype | Promazine (Ki, nM) | Chlorpromazine (Ki, nM) |

| D1 | Moderate Affinity | 9.6 |

| D2 | High Affinity | 1.3 |

| D3 | High Affinity | 0.8 |

| D4 | Moderate Affinity | 5.2 |

Table 2: Serotonin Receptor Binding Affinities of Related Phenothiazines

| Receptor Subtype | Promazine (Ki, nM) | Chlorpromazine (Ki, nM) |

| 5-HT1A | Moderate Affinity | 24 |

| 5-HT2A | High Affinity | 2.5 |

| 5-HT2C | High Affinity | 11.8 |

| 5-HT6 | Moderate Affinity | 54 |

| 5-HT7 | Moderate Affinity | 22 |

Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities of Related Phenothiazines

| Receptor Subtype | Promazine (Ki, nM) | Chlorpromazine (Ki, nM) |

| α1A-Adrenergic | High Affinity | 1.6 |

| α2A-Adrenergic | Moderate Affinity | 110 |

| H1 (Histamine) | High Affinity | 0.5 |

| M1 (Muscarinic) | Moderate Affinity | 13 |

Key Signaling Pathways and Their Modulation

The antagonism of various receptors by this compound leads to the modulation of several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor is central to the action of many phenothiazines. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by this compound.

Experimental Protocols

The characterization of this compound's pharmacodynamics involves a series of in vitro assays to determine its binding affinity and functional activity at various receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for a target receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is prepared, typically from homogenized tissue known to express the receptor (e.g., rat striatum for D2 receptors) or from cell lines engineered to express the human recombinant receptor.

-

Incubation: The receptor preparation is incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding, specifically for Gs or Gi-coupled receptors like the D2 receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Utilize a cell line (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest (e.g., dopamine D2 receptor).

-

Cell Treatment: The cells are treated with this compound at various concentrations, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Conclusion

This compound is a phenothiazine derivative with a complex pharmacodynamic profile characterized by its antagonism of multiple neurotransmitter receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. Its therapeutic utility and side-effect profile are a direct consequence of this multi-target engagement. The quantitative data from related compounds, coupled with established experimental methodologies, provide a robust framework for understanding and further investigating the pharmacodynamics of this compound. This guide serves as a foundational resource for researchers and drug development professionals working to characterize and develop compounds within this important pharmacological class.

Potential Anti-Neoplastic Properties of Phenothiazines: A Technical Overview for Researchers

Disclaimer: This document summarizes publicly available preclinical research. The information contained herein is intended for research and informational purposes only and does not constitute medical advice.

Abstract

Phenothiazines, a class of heterocyclic compounds initially developed as antipsychotic agents, have demonstrated a wide spectrum of biological activities, including significant anti-neoplastic potential. This technical guide provides an in-depth overview of the anti-cancer properties of this drug class, with a focus on representative compounds such as Chlorpromazine (B137089) and Trifluoperazine. While the user's query specified Aminopromazine, a specific phenothiazine (B1677639) derivative, the available body of research focuses more broadly on the class and its more widely studied members. This paper synthesizes preclinical data, detailing the molecular mechanisms of action, including the modulation of critical oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. Quantitative data from in vitro cytotoxicity studies are presented for comparison. Furthermore, a generalized experimental workflow for assessing anti-neoplastic efficacy is provided, alongside visualizations of key cellular pathways and experimental processes to support further research and development in this promising area of drug repurposing.

Introduction to Phenothiazines in Oncology

Phenothiazines are a class of cationic and amphiphilic compounds characterized by a tricyclic scaffold.[1][2] The prototypical drug in this class is Chlorpromazine (also known by the synonym Aminazine), which revolutionized the treatment of psychiatric disorders.[3][4][5] this compound is another derivative within this class.[6][7]

Beyond their neuroleptic applications, decades of research have revealed potent anti-tumorigenic effects across numerous cancer types.[6][8][9] The therapeutic potential of phenothiazines in oncology stems from their ability to modulate multiple cellular targets and pathways crucial for cancer cell proliferation, survival, and metastasis.[1][10] These multifaceted actions position phenothiazines as promising candidates for drug repurposing, either as standalone agents or as adjuvants to enhance the efficacy of existing cancer therapies.[8][11] This guide consolidates the current understanding of their anti-neoplastic mechanisms and preclinical efficacy.

Molecular Mechanisms of Anti-Neoplastic Action

Phenothiazines exert their anti-cancer effects through a variety of interconnected mechanisms, reflecting their complex polypharmacology.

Disruption of Key Oncogenic Signaling Pathways

A primary mechanism of action is the inhibition of critical signaling cascades that are frequently dysregulated in cancer. Phenothiazines have been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.[1][10] By inhibiting these pathways, phenothiazines can effectively halt the uncontrolled proliferation of cancer cells.[1] For instance, Chlorpromazine has been identified as an inhibitor of the Akt/mTOR pathway in human glioma cells.[12][13] This inhibition disrupts downstream processes including protein synthesis and cell metabolism, leading to reduced tumor growth.[14]

Induction of Cell Cycle Arrest and Apoptosis

Phenothiazines effectively induce cell cycle arrest and programmed cell death (apoptosis) across a diverse range of cancer types.[8] Depending on the specific compound and cancer cell line, arrest can occur at the G0/G1 or G2/M phase of the cell cycle.[15][16] For example, Chlorpromazine has been shown to induce a G2/M arrest in glioblastoma cells, leading to mitotic catastrophe.[11] This is often accompanied by the induction of apoptosis through the regulation of key proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent cell death.[15]

Alteration of Plasma Membrane Integrity and Calcium Signaling

The cationic and amphiphilic nature of phenothiazines allows them to interact with and disrupt the lipid bilayer of cellular membranes.[1] This can alter membrane fluidity and integrity, making cancer cells more susceptible to damage and chemotherapy.[1] Furthermore, phenothiazines are known inhibitors of calmodulin (CaM), a key calcium-binding protein.[9][10] By inhibiting CaM, these drugs disrupt calcium-dependent signaling pathways that are vital for cell proliferation and survival.[9]

Reversal of Multidrug Resistance (MDR)

Phenothiazines can sensitize cancer cells to conventional chemotherapeutic drugs by inhibiting efflux pumps like P-glycoprotein.[8] These pumps are often responsible for multidrug resistance, and their inhibition leads to higher intracellular concentrations of cytotoxic agents, thereby restoring their effectiveness.[8]

Preclinical Evidence: In Vitro Cytotoxicity

The anti-neoplastic activity of various phenothiazine derivatives has been quantified in numerous studies using cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit cell viability by 50%, is a standard metric for cytotoxicity. The table below summarizes selected IC₅₀ values from the literature.

| Phenothiazine Derivative | Cancer Type | Cell Line(s) | IC₅₀ (µM) | Citation(s) |

| Chlorpromazine | Glioblastoma | Anchorage-dependent GBM cells | 10 | [12][13] |

| Glioblastoma | Neurospheres (Stem-like) | 16 | [12][13] | |

| Glioblastoma (TMZ-Resistant) | UTMZ | 13.12 | [16] | |

| Trifluoperazine | Prostate Cancer | PC-3 | 6.67 | [17][18] |

| Non-Small Cell Lung Cancer | A549 | 13.36 | [19] | |

| Phenothiazine Hybrid (9f) | Breast Cancer | MCF-7 | 0.8 | [15] |

| Chalcone-Phenothiazine | Breast Cancer | MCF-7 | 12 | [17][20] |

| Generic Phenothiazine | Melanoma | A375 | 2.14 | [17] |

| Generic Phenothiazine | Pancreatic Ductal Adenocarcinoma | Various | 0.84 - 4.93 | [18] |

| Generic Phenothiazine | Leukemia | THP-1 | 0.65 | [17][18] |

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols and Workflow

While specific experimental protocols are unique to each publication, a generalized methodology for assessing the in vitro cytotoxicity of a compound like this compound follows a standard workflow. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[21]

Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells are harvested and seeded into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the medium containing the various compound concentrations is added. Control wells should include untreated cells (negative control) and cells treated with the solvent alone (vehicle control).

-

Incubation: The plate is incubated for a specified exposure period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[22]

-

MTT Addition: Following incubation, a sterile MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[21]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[21]

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength typically between 540 and 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[22]

Synergistic Potential and Clinical Outlook

An exciting area of research is the use of phenothiazines in combination with standard-of-care chemotherapeutics. Studies have demonstrated that Chlorpromazine can act synergistically with temozolomide, the first-line treatment for glioblastoma, to hinder cancer cell viability and induce cell death.[11][23] Similarly, Trifluoperazine has been shown to synergize with 5-fluorouracil (B62378) and oxaliplatin (B1677828) in colorectal cancer models.[24]

These findings suggest that phenothiazines could be repurposed as adjuvants to lower the required doses of highly toxic chemotherapy drugs, potentially reducing side effects and overcoming drug resistance. The extensive history of clinical use of drugs like Chlorpromazine provides a wealth of safety and pharmacokinetic data, which could accelerate their transition into clinical trials for oncological indications.[12][13] A Phase II clinical trial investigating the addition of Chlorpromazine to the standard protocol for glioblastoma patients has been initiated, highlighting the tangible clinical interest in this drug class.[11][12]

Conclusion

The evidence strongly supports the anti-neoplastic potential of the phenothiazine class of compounds. Through a multifaceted mechanism that includes the disruption of major oncogenic signaling pathways, induction of apoptosis, and alteration of membrane dynamics, drugs like Chlorpromazine and Trifluoperazine demonstrate significant cytotoxicity against a broad range of cancer cell lines in vitro. Their ability to synergize with existing chemotherapies and reverse multidrug resistance presents a compelling case for their repurposing in oncology. While specific anti-cancer data for this compound is limited, its structural inclusion in the phenothiazine family suggests it may share similar properties. Further research is warranted to elucidate the full potential of these compounds, optimize their therapeutic application through the development of novel derivatives, and validate their efficacy in clinical settings.

References

- 1. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorpromazine [webbook.nist.gov]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [drugfuture.com]

- 8. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 10. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P11.51 Repurposing the antipsychotic chlorpromazine for the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Antiproliferative Phenothiazine Hybrids as Novel Apoptosis Inducers against MCF-7 Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Biomedicines | Free Full-Text | Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticholinergic Profile of Aminopromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopromazine, a phenothiazine (B1677639) derivative, is recognized for its therapeutic applications, which are intrinsically linked to its pharmacological activity at various neurotransmitter receptors. A significant component of its pharmacological profile is its interaction with muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects. This technical guide provides an in-depth exploration of the anticholinergic properties of this compound, leveraging data from the closely related and more extensively studied compound, promazine (B1679182), as a structural and functional surrogate. This document outlines the binding affinities, functional implications, and the underlying molecular mechanisms of its anticholinergic action. Detailed experimental protocols for assessing these effects are provided, alongside visualizations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Anticholinergic Effects

Anticholinergic agents are compounds that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors.[1] This blockade of the parasympathetic nervous system can lead to a range of physiological effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[2] Many therapeutic drugs, particularly antipsychotics and antidepressants, exhibit off-target anticholinergic activity that contributes to their side-effect profiles.[3] this compound, as a member of the phenothiazine class, is presumed to share the anticholinergic characteristics common to this group of compounds. Due to the limited availability of specific data for this compound, this guide will utilize data for promazine, a structurally analogous phenothiazine, to elucidate the core anticholinergic effects.

Quantitative Analysis of Muscarinic Receptor Binding

The anticholinergic activity of a compound is fundamentally determined by its binding affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity.[4]

Table 1: Muscarinic Receptor Binding Affinities of Promazine

| Receptor Subtype | Promazine Ki (nM) |

| Muscarinic M1 | 13 |

| Muscarinic M2 | 40 |

| Muscarinic M3 | 52 |

| Muscarinic M4 | 21 |

| Muscarinic M5 | 16 |

Data sourced from the Psychoactive Drug Screening Program (PDSP) Database and presented as a proxy for this compound.[5]

Signaling Pathways of Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. Their antagonism by compounds like promazine disrupts these signaling cascades.

Gq/11-Coupled Receptor Pathway (M1, M3, M5)

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[5] Antagonism of these receptors by this compound would inhibit the activation of Phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the downstream release of intracellular calcium and the activation of Protein Kinase C (PKC).

Gi/o-Coupled Receptor Pathway (M2, M4)

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] this compound's antagonism of these receptors would prevent this inhibition, theoretically leading to a relative increase in adenylyl cyclase activity and cAMP levels compared to the ACh-stimulated state.

Experimental Protocols for Assessing Anticholinergic Effects

The following protocols are foundational for quantifying the anticholinergic properties of compounds like this compound.

Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plates at a controlled temperature for a sufficient time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Antagonism Assay (e.g., Guinea Pig Ileum)

This ex vivo assay measures the functional potency of an antagonist in a physiological tissue preparation. The pA2 value, a measure of antagonist potency, can be determined from this assay.

Methodology:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and measuring the resulting muscle contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound (the antagonist) to the organ bath and incubate for a predetermined period.

-

Second Agonist Dose-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 2-4 with several different concentrations of this compound.

-

Data Analysis (Schild Plot): For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone). Plot the log of (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[6]

Conclusion

While direct quantitative data for the anticholinergic effects of this compound are not extensively available, the data from its close structural analog, promazine, provide valuable insights. The notable affinity of promazine for all five muscarinic receptor subtypes suggests that this compound likely possesses a similar broad-spectrum anticholinergic profile. This antagonism of muscarinic signaling pathways is a key contributor to its overall pharmacological effects and side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the precise characterization of the anticholinergic properties of this compound and other novel compounds, which is essential for comprehensive drug development and a deeper understanding of their clinical implications. Further research is warranted to delineate the specific binding and functional characteristics of this compound itself.

References

- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

- 6. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopromazine's Potential Role in Modulating Ion Channels: A Technical Guide Based on Phenothiazine Class Effects

Introduction to Phenothiazines and Ion Channel Modulation

Phenothiazines are a class of antipsychotic drugs known for their wide range of pharmacological effects, which extend beyond their primary action on dopamine (B1211576) receptors. A significant body of research has demonstrated that these compounds interact with various ion channels, contributing to both their therapeutic effects and their side-effect profiles.[1][2][3][4] Ion channels are crucial for neuronal excitability, cardiac action potential propagation, and other physiological processes.[5][6][7] Modulation of these channels by phenothiazines can lead to profound physiological consequences.[8]

This technical guide provides an in-depth overview of the known effects of phenothiazines on key ion channel families, including potassium, sodium, and calcium channels. The data presented is compiled from various in vitro and in vivo studies on phenothiazine (B1677639) analogues of aminopromazine.

Modulation of Potassium Channels

Phenothiazines have been shown to be potent modulators of several types of potassium channels, which are critical for regulating the resting membrane potential and repolarization of excitable cells.

Blockade of hERG potassium channels is a significant concern in drug development due to its association with acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[3][9][10] Several phenothiazines have been identified as hERG channel inhibitors.[3][9][11]

-

Chlorpromazine (B137089) has been shown to block hERG channels expressed in Xenopus laevis oocytes.[9][10]

-

Acepromazine also inhibits hERG currents in a concentration-dependent manner in human embryonic kidney (HEK293) cells.[11]

Phenothiazines can inhibit calcium-activated potassium channels, which are involved in neuronal afterhyperpolarization and the regulation of neurotransmitter release.[2]

-

Studies on rat forebrain synaptosomes have demonstrated that fluphenazine and trifluoperazine selectively inhibit Ca-activated K channels.[2]

KATP channels play a crucial role in linking cellular metabolism to electrical activity, particularly in pancreatic β-cells.

-

Chlorpromazine and related phenothiazines have been shown to inhibit KATP channels in pancreatic HIT-T15 β-cells.[4]

| Compound | Channel | Preparation | Technique | Key Parameter | Value | Reference |

| Chlorpromazine | hERG | Xenopus laevis oocytes | Two-microelectrode voltage-clamp | IC50 | 21.6 µM | [9][12] |

| Acepromazine | hERG | HEK293 cells | Whole-cell voltage-clamp | IC50 | 1.5 µM | [11] |

| Fluphenazine | Ca-activated K Channel | Rat brain synaptosomes | 86Rb efflux assay | IC50 | ~0.5-1 µM | [2] |

| Trifluoperazine | Ca-activated K Channel | Rat brain synaptosomes | 86Rb efflux assay | IC50 | ~0.5-1 µM | [2] |

| Chlorpromazine | KATP Channel | HIT-T15 β-cells | 86Rb+ flux techniques | IC50 | 1 µM | [4] |

| Triflupromazine | KATP Channel | HIT-T15 β-cells | 86Rb+ flux techniques | IC50 | 4 µM | [4] |

| Fluphenazine | KATP Channel | HIT-T15 β-cells | 86Rb+ flux techniques | IC50 | 6 µM | [4] |

Modulation of Sodium Channels

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[13] Phenothiazines can block these channels in a state- and use-dependent manner.[14]

-

Chlorpromazine has been demonstrated to inhibit the human Nav1.7 sodium channel, which is a key player in pain sensation.[14] The block is concentration-, state-, and use-dependent.[14]

In contrast to channel blockade, one study has suggested that at high concentrations, chlorpromazine can stimulate sodium transport, leading to a reduction in intracellular sodium content in liver cells.[15]

| Compound | Channel | Preparation | Technique | Key Parameter | Value | Reference |

| Chlorpromazine | hNav1.7 | HEK293 cells | Whole-cell patch-clamp | IC50 | 25.9 ± 0.6 µM | [14] |

Modulation of Calcium Channels

Calcium channels are involved in a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. Phenothiazines have been shown to block various types of calcium channels.

-

Chlorpromazine potently and reversibly blocks both type I and type II calcium channels in cultured mouse neuroblastoma cells.[16] The block is voltage-dependent, with a higher affinity for the inactivated state of the channels.[16]

-

Furthermore, chlorpromazine can inhibit store-operated calcium entry (SOCE), which is a crucial mechanism for refilling intracellular calcium stores.[17]

-

The effect of chlorpromazine on TRPV1 channels, which are involved in nociception, is dependent on the extracellular calcium concentration.[18]

| Compound | Channel | Preparation | Technique | Key Parameter | Value | Reference |

| Chlorpromazine | Type I & Type II Ca2+ Channels | Mouse neuroblastoma cells (N1E-115) | Whole-cell patch-clamp | Apparent Kd | 15 µM | [16] |

| Chlorpromazine | Store-operated Ca2+ entry | PC12 cells | Fura-2 microfluorimetry | IC50 (for noradrenaline secretion) | 24 ± 5 µM | [17] |

Modulation of Nicotinic Acetylcholine (B1216132) Receptor-Ionic Channel Complex

Phenothiazines also interact with ligand-gated ion channels, such as the nicotinic acetylcholine receptor (nAChR).

-

Studies on the nAChR-ionic channel complex from frog and rat skeletal muscle have shown that chlorpromazine , prochlorperazine , and trifluoperazine can enhance agonist-induced desensitization.[1] This action is achieved by interacting with the receptor-ionic channel complex before the channel opens.[1]

Experimental Protocols

The following are generalized methodologies based on the cited literature for studying the effects of phenothiazines on ion channels.

This technique is used to record the ionic currents flowing through the membrane of a single cell.

-

Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293, neuroblastoma cells) is cultured.[11][14][16]

-

Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Voltage Control: The membrane potential is clamped at a specific holding potential, and voltage steps are applied to activate the ion channels.

-

Data Acquisition: The resulting ionic currents are recorded in the absence and presence of various concentrations of the test compound (e.g., a phenothiazine).

-

Analysis: The recorded currents are analyzed to determine parameters such as the concentration-response curve (to calculate IC50), voltage-dependence of block, and effects on channel gating kinetics.[14]

This method is commonly used with larger cells, such as Xenopus laevis oocytes, that have been engineered to express a specific ion channel.

-

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the ion channel of interest.[9][10]

-

Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Data Acquisition and Analysis: Similar to the whole-cell patch-clamp technique, currents are recorded before and after the application of the test compound to assess its effects.[9]

These assays are used to measure the activity of potassium channels by tracking the movement of a radioactive tracer, such as Rubidium-86 (86Rb+), which is a surrogate for K+.

-

Cell/Tissue Loading: The cells or synaptosomes are pre-loaded with 86Rb+.[2][4]

-

Stimulation: The channels are activated using a specific stimulus (e.g., depolarization with high K+ for voltage-gated channels, or an opener like diazoxide (B193173) for KATP channels).[4]

-

Measurement: The amount of 86Rb+ released from the cells into the extracellular medium is measured in the presence and absence of the test compound.

-

Analysis: A decrease in 86Rb+ efflux in the presence of the compound indicates inhibition of the potassium channels.[2][4]

Visualizations

Caption: Overview of potential this compound interactions with various ion channels.

Caption: A typical workflow for an electrophysiological study of this compound.

Conclusion

While direct evidence for this compound's effects on ion channels is lacking, the extensive research on other phenothiazines strongly suggests that this compound is likely to be a modulator of multiple ion channels, including potassium, sodium, and calcium channels. These interactions could contribute significantly to both its therapeutic efficacy and its potential side effects, particularly cardiotoxicity related to hERG channel blockade. The data and methodologies presented in this guide provide a framework for future research to specifically investigate the ion channel pharmacology of this compound. Such studies are crucial for a complete understanding of its mechanism of action and for ensuring its safe clinical use.

References

- 1. Electrophysiological and biochemical studies on enhancement of desensitization by phenothiazine neuroleptics [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazines and haloperidol block Ca-activated K channels in rat forebrain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorpromazine and related phenothiazines inhibit the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. Pharmacological modulation of ion channels and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Mechanism of inhibition by chlorpromazine of the human pain threshold sodium channel, Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of sodium transport and intracellular sodium lowering by the neuroleptic drug chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent blocking action of chlorpromazine on two types of calcium channels in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cyberleninka.ru [cyberleninka.ru]

In Vitro Discovery of Novel Targets for Aminopromazine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Aminopromazine, a phenothiazine (B1677639) derivative, is recognized for its antispasmodic and antihistaminic properties. Like other phenothiazines, it is presumed to exhibit a complex polypharmacology, interacting with a range of neurotransmitter receptors. The identification of novel molecular targets is crucial for understanding its full therapeutic potential and off-target effects. This guide outlines a systematic in vitro approach for the discovery and characterization of novel targets for this compound, leveraging modern proteomics and pharmacological assays. While comprehensive binding data for this compound is limited, this document utilizes data from its close structural analogs, promazine (B1679182) and chlorpromazine (B137089), to establish a baseline pharmacological profile. Detailed experimental protocols and data visualization frameworks are provided to support future research in this area.

Introduction: The Polypharmacology of Phenothiazines

Phenothiazine derivatives are a well-established class of drugs known for their interaction with a multitude of G-protein coupled receptors (GPCRs), including dopaminergic, histaminergic, adrenergic, and muscarinic receptors.[1][2] This promiscuous binding profile is responsible for both their therapeutic effects and a wide range of side effects. This compound, a member of this class, is primarily known as an antispasmodic and antihistamine.[3][4] A thorough understanding of its molecular targets is essential for elucidating its mechanism of action and exploring potential new therapeutic applications, such as in oncology or neurodegenerative diseases, where other phenothiazines have shown promise.[1][5]

The discovery of novel targets for established drugs like this compound requires a multi-faceted approach, beginning with an understanding of its known receptor interactions and expanding to unbiased, proteome-wide screening methods.

Known Target Profile of Structurally Related Phenothiazines

Direct quantitative binding data for this compound is scarce in publicly available literature. However, the binding profiles of its close analogs, promazine and chlorpromazine, provide a strong inferential baseline for its likely targets. These compounds demonstrate broad-spectrum activity, with notable affinity for dopamine (B1211576), serotonin, adrenergic, and histamine (B1213489) receptors.

Quantitative Binding Affinity Data (Proxy)

The following tables summarize the reported in vitro binding affinities (Ki in nM) for chlorpromazine and promazine at key human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

|---|---|---|---|---|---|

| Chlorpromazine | 10 | 1.4 | 2.5 | 5.8 | 9.5 |

| Promazine | - | ~10-30 (est.) | - | - | - |

Note: Data compiled from various sources.[1][6] Promazine is generally considered to have lower potency at the D2 receptor than chlorpromazine.

Table 2: Adrenergic Receptor Binding Affinities

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) |

|---|---|---|---|---|

| Chlorpromazine | 1.7 | 2.5 | 2.0 | 8.1 |

Note: Data compiled from various sources.[7]

Table 3: Histamine and Serotonin Receptor Binding Affinities

| Compound | H1 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|

| Chlorpromazine | 0.8 | 3.3 | 12 |

Note: Data compiled from various sources.[8][9]

Strategy for Novel Target Discovery

A systematic workflow is essential for the unbiased identification of novel molecular targets. This process integrates proteomic screening with subsequent validation and characterization using established pharmacological assays.

Caption: Workflow for Novel In Vitro Target Identification.

Experimental Protocols

Detailed methodologies are critical for the successful identification and validation of novel drug targets.

Protocol: Affinity Chromatography-Mass Spectrometry

This method identifies proteins that directly bind to an immobilized drug molecule.

-

Probe Synthesis: Covalently link this compound to a solid support (e.g., Sepharose beads) via a chemically stable linker.

-